molecular formula C16H25NO6S B8804941 Benzyl (4-((2,3-dihydroxypropyl)sulfonyl)-2-methylbutan-2-yl)carbamate

Benzyl (4-((2,3-dihydroxypropyl)sulfonyl)-2-methylbutan-2-yl)carbamate

Cat. No. B8804941
M. Wt: 359.4 g/mol
InChI Key: PJZWHXKKSAAGSI-UHFFFAOYSA-N
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Patent
US09248117B2

Procedure details

A solution of benzyl 4-(2,3-dihydroxypropylsulfonyl)-2-methylbutan-2-ylcarbamate (2.34 g, 10.4 mmol) in methanol (50 ml) was purged with nitrogen and palladium on carbon (10%, 230 mg) was added. The suspension was put under a blanket of hydrogen (1.3 atmospheres) and stirred for 2 hours. The suspension was filtered through Celite® and concentrated in vacuo to afford the title compound which was used without further purification. LRMS (ESI/APCI) m/z 226 [M+H]+.
Quantity
2.34 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
230 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:23][OH:24])[CH2:3][S:4]([CH2:7][CH2:8][C:9]([NH:12]C(=O)OCC1C=CC=CC=1)([CH3:11])[CH3:10])(=[O:6])=[O:5].[H][H]>CO.[Pd]>[NH2:12][C:9]([CH3:11])([CH3:10])[CH2:8][CH2:7][S:4]([CH2:3][CH:2]([OH:1])[CH2:23][OH:24])(=[O:6])=[O:5]

Inputs

Step One
Name
Quantity
2.34 g
Type
reactant
Smiles
OC(CS(=O)(=O)CCC(C)(C)NC(OCC1=CC=CC=C1)=O)CO
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Name
Quantity
230 mg
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The suspension was filtered through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(CCS(=O)(=O)CC(CO)O)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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